H-ILE-LEU-OH

概要

説明

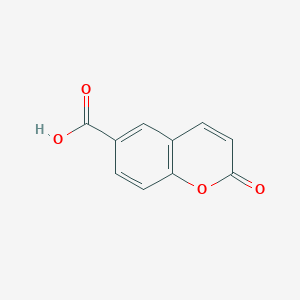

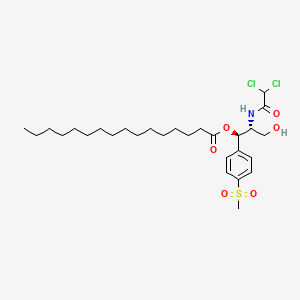

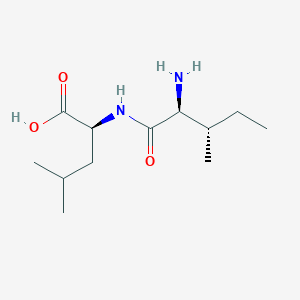

Ile-Leu, also known as Isoleucylleucine , is a dipeptide composed of the amino acids isoleucine (Ile) and leucine (Leu). These two amino acids share the same molecular weight but have different structures, which can significantly influence protein functions . To thoroughly characterize a protein of interest, researchers need to carefully examine each Ile/Leu position in the protein sequence .

Synthesis Analysis

The synthesis of Ile-Leu involves the use of selectively labeled amino acid precursors or the addition of selectively labeled amino acids . The assignment of methyl groups, a prerequisite for functional analysis, employs different strategies . For instance, protocols for efficient methyl labeling have been developed based on the use of selectively labeled amino acid precursors (Ile, Leu, Val) or on the addition of selectively labeled amino acids (Ala, Met, Thr) .

Molecular Structure Analysis

Although Ile and Leu share the same molecular weight, their different structures may dramatically influence protein functions . The structural mechanism of Ile-Leu has been investigated using molecular dynamics simulations . The distinct hydrophobic side chain symmetries of Leu and Ile can cause the interaction network to redistribute, offering effective conformation transduction .

Chemical Reactions Analysis

The fragmentations of Ile-Leu have been systematically investigated using collision-induced dissociation (CID) tandem mass spectrometry . The three structural isomers can be distinguished by their CID MS/MS spectra .

Physical And Chemical Properties Analysis

Ile-Leu has a molecular formula of C12H24N2O3, an average mass of 244.331 Da, and a monoisotopic mass of 244.178696 Da . The physical-chemical properties of residues in Ile-Leu have been analyzed to obtain interface propensities of residues and to find differences in the distribution of five quantitative descriptors for amino acid residues .

科学的研究の応用

抗酸化アプリケーション

“H-ILE-LEU-OH”は、抗酸化ペプチドの一種です . 抗酸化ペプチドは、現在、食品科学、製薬、化粧品の分野で注目されています . これらの分野におけるスクリーニング、活性評価、メカニズム、および応用において重要な役割を果たしています .

食品科学

食品科学の分野では、“this compound”のような抗酸化ペプチドは、食品製品の栄養価と保存性を向上させるために使用できます . 食品の酸化を防ぐことで、食品の鮮度と栄養価を維持できます .

製薬

製薬では、抗酸化ペプチドは、さまざまな病気の薬の開発に使用されています . 体内にある有害なフリーラジカルを中和することで、酸化ストレス関連疾患の進行を予防または遅らせることができます .

化粧品

化粧品では、抗酸化ペプチドは、スキンケア製品に配合され、肌を酸化ダメージから保護するために使用されます . 肌の健康を維持し、老化プロセスを遅らせるのに役立ちます .

神経保護

“this compound”は、脳由来神経栄養因子とグリア細胞株由来神経栄養因子の合成を誘導することで、神経細胞死から保護することがわかった . これは、神経変性疾患の治療のための潜在的な候補です .

分子メカニズム

“this compound”のような抗酸化ペプチドの分子メカニズムは、Keap1-Nrf2/ARE、ミトコンドリア依存性アポトーシス、TGF-β/SMAD、AMPK/SIRT1/PGC-1α、PI3K/Akt/mTOR、NF-κBなど、いくつかのシグナル伝達経路に関係しています . これらのメカニズムを理解することで、より効果的な抗酸化療法の開発に役立ちます .

効率的なスクリーニング

新しい技術による効率的なスクリーニングにより、“this compound”のような抗酸化ペプチドの研究プロセスが大幅に加速され、従来の方法に取って代わっています . これにより、さまざまな分野で潜在的な応用を持つ新しい抗酸化ペプチドを発見することができます .

活性評価

“this compound”のような新しい抗酸化ペプチドをスクリーニングして特定した後、時間のかかる活性評価は、もう1つの不可欠な手順です . 細胞モデルとげっ歯類モデルは、活性評価に広く使用されていますが、げっ歯類以外のモデルは、ハイスループットスクリーニングの可能性があるため、効率的な解決策を提供します .

作用機序

Target of Action

The primary targets of the compound H-ILE-LEU-OH, also known as Ile-Leu, are the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . The mTOR pathway plays a critical role in the regulation of protein synthesis and energy metabolism .

Mode of Action

This compound interacts with its targets by increasing protein synthesis through the activation of the mTOR signaling pathway . This interaction results in the promotion of energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .

Biochemical Pathways

The compound this compound affects the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway . This pathway is crucial for the regulation of glucose, lipid, and protein synthesis, as well as intestinal health and immunity . The downstream effects of this pathway include the regulation of energy homeostasis and nutrition metabolism .

Pharmacokinetics

It is known that the compound is a dipeptide, composed of the amino acids isoleucine and leucine Dipeptides are generally well-absorbed in the gastrointestinal tract, suggesting good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the induction of brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis, which protect against neuronal death . Additionally, dietary supplementation with this compound has been observed to prevent the impairment of memory induced by amyloid β in mice, likely by restraining the hyperphosphorylation of extracellular signal-regulated kinase .

Safety and Hazards

将来の方向性

The exact function and binding partners of Ile-Leu remain unknown, providing a basis for future NMR studies of protein-protein interactions to elucidate the molecular mechanism of double membrane vesicle (DMV) formation . This could have broader implications for understanding the role of Ile-Leu in various biological processes and diseases.

生化学分析

Biochemical Properties

Ile-Leu interacts with various enzymes, proteins, and other biomolecules. For instance, Ile and Leu residues are crucial in protein structures, often found in the hydrophobic cores of proteins . They can influence protein folding and stability . The presence of Ile and Leu in proteins can also impact the protein’s interactions with other molecules .

Cellular Effects

Ile-Leu can influence various cellular processes. As components of proteins, these amino acids can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, BCAAs, including Ile and Leu, can regulate glucose, lipid, and protein metabolism, and they can influence cell function via the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway .

Molecular Mechanism

The molecular mechanism of Ile-Leu’s action involves its role as building blocks in protein synthesis. The incorporation of Ile and Leu into proteins can influence the protein’s structure and function, affecting its interactions with other biomolecules . Furthermore, as part of the BCAAs, Ile and Leu can act as signaling molecules, influencing cellular metabolism via the PI3K/AKT/mTOR pathway .

Temporal Effects in Laboratory Settings

The effects of Ile-Leu can change over time in laboratory settings. For instance, the incorporation of Ile and Leu into proteins can influence the stability of the proteins . The degradation of proteins containing Ile and Leu can also release these amino acids back into the cellular environment, where they can be reused in other metabolic processes .

Dosage Effects in Animal Models

The effects of Ile-Leu can vary with different dosages in animal models. For instance, BCAAs, including Ile and Leu, have been shown to influence growth and health in animals . Excessive levels of BCAAs can lead to metabolic imbalances and health issues .

Metabolic Pathways

Ile-Leu is involved in various metabolic pathways. As BCAAs, Ile and Leu are metabolized via the BCAA degradation pathway, which involves several enzymes and cofactors . This pathway can influence the levels of other metabolites in the cell .

Transport and Distribution

Ile-Leu can be transported and distributed within cells and tissues. Amino acid transporters can facilitate the uptake of Ile and Leu into cells . Once inside the cell, these amino acids can be incorporated into proteins or metabolized via various pathways .

Subcellular Localization

The subcellular localization of Ile-Leu depends on its incorporation into proteins. The proteins containing Ile and Leu can be localized to various compartments or organelles within the cell, depending on the protein’s function and any targeting signals or post-translational modifications .

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBXCSQZLLIOCI-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427071 | |

| Record name | Isoleucyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26462-22-6 | |

| Record name | Isoleucyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。